Cas no 898356-10-0 (N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide)

N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- Ethanediamide, N1-[(2-chlorophenyl)methyl]-N2-(2-cyanophenyl)-
- N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide
-
- Inchi: 1S/C16H12ClN3O2/c17-13-7-3-1-6-12(13)10-19-15(21)16(22)20-14-8-4-2-5-11(14)9-18/h1-8H,10H2,(H,19,21)(H,20,22)
- InChI Key: WBRVIYDKOOHFEM-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1Cl)(=O)C(NC1=CC=CC=C1C#N)=O
N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2616-0365-10mg |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-20mg |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-75mg |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-3mg |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-5mg |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-15mg |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-40mg |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-30mg |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-10μmol |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2616-0365-20μmol |
N'-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)ethanediamide |
898356-10-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide Related Literature
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide
Professional Introduction to N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide (CAS No. 898356-10-0)
N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide, a compound with the CAS number 898356-10-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both chlorophenyl and cyanophenyl substituents in its molecular structure suggests a unique set of chemical properties that make it a promising candidate for further exploration.
The compound's structure, featuring an ethanediamide backbone, contributes to its versatility in chemical reactions and interactions. Ethanediamide, also known as diaminopropane, is a well-known moiety in organic synthesis, often employed in the development of bioactive molecules. The combination of this moiety with the 2-chlorophenyl and 2-cyanophenyl groups introduces a rich palette of reactivity, enabling diverse synthetic pathways and functionalization strategies.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The molecular architecture of N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide aligns well with this trend, as it incorporates elements that are frequently observed in bioactive molecules. Specifically, the cyanophenyl group has been identified as a key structural feature in several pharmacologically relevant compounds, often contributing to their binding affinity and metabolic stability.
The synthesis of N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide involves multi-step organic transformations that highlight the compound's synthetic complexity. The introduction of the chloro and cyano substituents requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been instrumental in constructing this molecule efficiently.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, studies have shown that derivatives of ethanediamide can modulate enzyme activity by binding to specific pockets within the active sites. The presence of both chlorophenyl and cyanophenyl groups may enhance such interactions by providing additional hydrogen bonding or hydrophobic interactions.
The pharmacological profile of N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide is currently under investigation in several academic and industrial laboratories. Preliminary studies have suggested that this compound may exhibit properties such as enzyme inhibition or receptor antagonism, which could be leveraged for therapeutic applications. For example, its ability to interact with target proteins might make it a valuable scaffold for developing drugs that treat conditions like inflammation or neurological disorders.
The chemical diversity introduced by the chloro and cyano substituents also opens up possibilities for structure-activity relationship (SAR) studies. By systematically varying these groups or introducing additional functional moieties, researchers can explore how different structural features influence biological activity. Such studies are crucial for optimizing lead compounds into viable drug candidates.
The computational modeling of N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide has provided valuable insights into its potential interactions with biological targets. Molecular docking simulations have been employed to predict how this compound might bind to enzymes or receptors at an atomic level. These simulations not only help in understanding the mechanism of action but also guide experimental efforts by highlighting key interaction points that need to be optimized.
In conclusion, N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide (CAS No. 898356-10-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its complex structure and unique substituents make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
898356-10-0 (N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide) Related Products
- 2018048-73-0(1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one)
- 1154545-68-2(4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one)
- 2034349-02-3(N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrazine-2-carboxamide)
- 2229169-74-6(2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid)
- 70382-58-0(4-Fluoro-3-methyl-n-(2,2,2-trifluoroethyl)aniline)
- 1448136-12-6(1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-methoxybenzenesulfonyl)piperidine)
- 1368516-33-9(5-isocyanato-1,2-oxazole)
- 921806-26-0(3-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide)
- 27372-03-8(3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers))
- 1353977-18-0(2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester)



